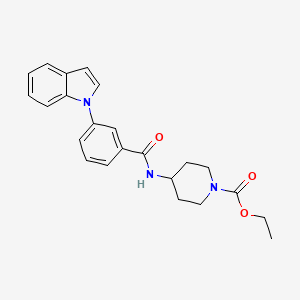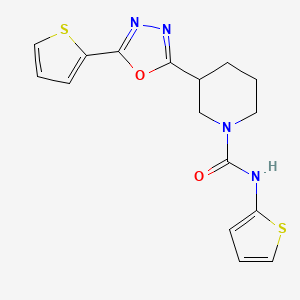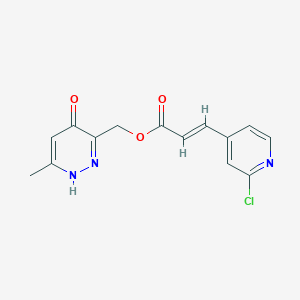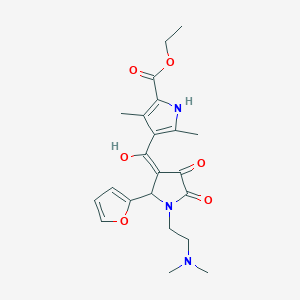
ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate is a compound that belongs to the class of organic compounds known as indazoles . Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, such as ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate, is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent research . In the case of similar substances, piperidine derivatives were used as the starting components for chiral optimization . The piperidine ring was essential for chiral optimization .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The structural features of ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate may be explored for potential antiviral agents, especially in the context of emerging viral diseases.
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives has been demonstrated in various studies. Compounds with an indole moiety have been effective against carrageenan-induced edema in animal models . This suggests that our compound of interest could be synthesized and tested for its efficacy in reducing inflammation.
Anticancer Activity
Indole derivatives are known to possess anticancer activities. They can interact with multiple receptors and may bind with high affinity, which is crucial in the development of new therapeutic agents . The indole-based structure of ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate could be valuable in cancer research, particularly in the design of targeted therapies.
Antimicrobial Activity
Indole derivatives have shown a broad spectrum of antimicrobial activities. This includes antibacterial, antifungal, and antiparasitic effects, which are essential for the development of new antibiotics and antiseptics . The compound could be investigated for its potential use in combating drug-resistant strains of microbes.
Antidiabetic Activity
Research has indicated that indole derivatives can exhibit antidiabetic properties by influencing various metabolic pathways . The compound ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate could be studied for its potential to act as an antidiabetic agent, possibly offering a new approach to managing diabetes.
Antimalarial Activity
Indole derivatives have been explored for their antimalarial activity, which is of significant interest due to the global impact of malaria . The structural complexity of indole-based compounds provides a rich area for the synthesis of novel agents that could be effective against malaria parasites.
Zukünftige Richtungen
The future directions in the research of piperidine derivatives like ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate could involve the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety are areas of active research .
Wirkmechanismus
Target of Action
Ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .
Mode of Action
The mode of action of indole derivatives is generally associated with their ability to bind with high affinity to multiple receptors . This interaction can lead to various changes in the cellular environment, contributing to their biological activity.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of the compound’s action at the molecular and cellular level would be dependent on its mode of action and the biochemical pathways it affects. Given the broad-spectrum biological activities of indole derivatives , it can be inferred that ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate may have diverse effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
ethyl 4-[(3-indol-1-ylbenzoyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-29-23(28)25-13-11-19(12-14-25)24-22(27)18-7-5-8-20(16-18)26-15-10-17-6-3-4-9-21(17)26/h3-10,15-16,19H,2,11-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKMLCODSPHWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B2739984.png)




![N-[4-[3-(Methoxymethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2739989.png)
![N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2739996.png)



![N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide](/img/structure/B2740001.png)

![1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride](/img/structure/B2740004.png)
